molecular formula C14H10Cl3FN2O B4934150 N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea

N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea

Cat. No.: B4934150
M. Wt: 347.6 g/mol
InChI Key: MVJDRDIIHFSHIL-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-N’-(2,4-dichlorobenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structural features of this compound, such as the presence of chloro and fluoro substituents, contribute to its distinct chemical and physical properties.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-[(2,4-dichlorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3FN2O/c15-9-2-1-8(11(17)5-9)7-19-14(21)20-13-4-3-10(16)6-12(13)18/h1-6H,7H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJDRDIIHFSHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-N’-(2,4-dichlorobenzyl)urea typically involves the reaction of 4-chloro-2-fluoroaniline with 2,4-dichlorobenzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

On an industrial scale, the production of N-(4-chloro-2-fluorophenyl)-N’-(2,4-dichlorobenzyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-N’-(2,4-dichlorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-N’-(2,4-dichlorobenzyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-N’-(2,4-dichlorobenzyl)urea involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(2,4-dichlorobenzyl)urea
  • N-(4-fluorophenyl)-N’-(2,4-dichlorobenzyl)urea
  • N-(4-chloro-2-fluorophenyl)-N’-(benzyl)urea

Uniqueness

N-(4-chloro-2-fluorophenyl)-N’-(2,4-dichlorobenzyl)urea is unique due to the combination of chloro and fluoro substituents on the aromatic rings, which may impart distinct chemical reactivity and biological activity compared to its analogs.

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